N,N',N''-Tribenzyl-1-ethoxysilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine: is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to three benzylamine groups and one ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine typically involves the reaction of benzylamine with ethoxysilane derivatives under controlled conditions. The process may include:
Reaction of Benzylamine with Ethoxysilane: This involves mixing benzylamine with an ethoxysilane derivative in the presence of a catalyst.
Temperature and Solvent Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) in an inert solvent such as toluene or xylene to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the benzyl groups is replaced by another functional group, often facilitated by catalysts like palladium or platinum.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed:
Oxidation Products: Benzyl alcohol derivatives.
Reduction Products: Benzylamine derivatives.
Substitution Products: Various substituted benzylamines depending on the substituent introduced.
Scientific Research Applications
Chemistry: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is used as a precursor in the synthesis of complex organic molecules
Biology and Medicine: In biological research, this compound is explored for its potential as a building block in the development of novel drugs and therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug design and delivery systems.
Industry: In the industrial sector, N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Mechanism of Action
The mechanism by which N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine exerts its effects involves the interaction of its silicon and benzylamine groups with target molecules. The silicon atom can form strong bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments.
Comparison with Similar Compounds
N,N-Dibenzylamine: Similar in structure but lacks the ethoxy group and one benzyl group.
N,N’,N’'-Tribenzylamine: Similar but without the ethoxy group.
Ethoxysilane Derivatives: Compounds with similar silicon-oxygen frameworks but different organic substituents.
Uniqueness: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is unique due to the presence of both benzylamine and ethoxy groups bonded to a silicon atom. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and material science.
Properties
CAS No. |
87499-01-2 |
---|---|
Molecular Formula |
C23H29N3OSi |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-[bis(benzylamino)-ethoxysilyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H29N3OSi/c1-2-27-28(24-18-21-12-6-3-7-13-21,25-19-22-14-8-4-9-15-22)26-20-23-16-10-5-11-17-23/h3-17,24-26H,2,18-20H2,1H3 |
InChI Key |
HDZWVGXFCGFLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](NCC1=CC=CC=C1)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.